molecular formula C8H7N3O2 B15300624 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B15300624
M. Wt: 177.16 g/mol
InChI Key: WTCZNYYYUDSFTB-UHFFFAOYSA-N
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Description

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a pyrazole ring with a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
  • 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyano group and the combination of a cyclopropane and pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-(3-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-6-1-4-11(10-6)8(2-3-8)7(12)13/h1,4H,2-3H2,(H,12,13)

InChI Key

WTCZNYYYUDSFTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)N2C=CC(=N2)C#N

Origin of Product

United States

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